4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid

Molecular Weight Physicochemical Property Medicinal Chemistry

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 385402-31-3) is a synthetic benzothiazole derivative bearing a 4-methyl substituent on the benzothiazole ring and a glutaryl-linked (C5) terminal carboxylic acid. Its molecular formula is C13H14N2O3S, with a molecular weight of 278.33 g/mol, a computed XLogP3 of 2.0, two hydrogen bond donors, five acceptors, and five rotatable bonds.

Molecular Formula C13H14N2O3S
Molecular Weight 278.33
CAS No. 385402-31-3
Cat. No. B2683905
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid
CAS385402-31-3
Molecular FormulaC13H14N2O3S
Molecular Weight278.33
Structural Identifiers
SMILESCC1=C2C(=CC=C1)SC(=N2)NC(=O)CCCC(=O)O
InChIInChI=1S/C13H14N2O3S/c1-8-4-2-5-9-12(8)15-13(19-9)14-10(16)6-3-7-11(17)18/h2,4-5H,3,6-7H2,1H3,(H,17,18)(H,14,15,16)
InChIKeySZQZTRVNRCYWIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 385402-31-3): Core Identity and Physicochemical Profile for Informed Procurement


4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 385402-31-3) is a synthetic benzothiazole derivative bearing a 4-methyl substituent on the benzothiazole ring and a glutaryl-linked (C5) terminal carboxylic acid [1]. Its molecular formula is C13H14N2O3S, with a molecular weight of 278.33 g/mol, a computed XLogP3 of 2.0, two hydrogen bond donors, five acceptors, and five rotatable bonds [2]. The compound is typically supplied as a research-grade chemical at purities of 95% (e.g., AKSci catalog 6667CD) or 97% (e.g., Leyan catalog 1431192) . Structurally, it belongs to a family of benzothiazolyl carboxamido alkanoic acids that have been explored as aldose reductase inhibitors and enzyme-targeting fragments [3].

Why 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid Cannot Be Replaced by Des-Methyl, Shorter-Linker, or Positional-Isomer Analogs


Despite sharing the benzothiazolyl carboxamido alkanoic acid scaffold, subtle structural variations among in-class compounds yield divergent physicochemical and likely pharmacological profiles [1]. The 4-methyl group in the target compound contributes +14 Da in molecular mass and increases lipophilicity (XLogP3 = 2.0) compared to the des-methyl analog (XLogP3 = 1.7), a change that may influence membrane penetration and target binding [2][3]. The glutaryl (C5) linker, as opposed to the succinyl (C4) linker in N-(4-methyl-benzothiazol-2-yl)-succinamic acid, alters the spatial orientation of the carboxylic acid pharmacophore, a parameter critical for aldose reductase inhibition [4]. Furthermore, the 4-methyl positional isomer (4-[N-(4-methylbenzothiazol-2-yl)carbamoyl]butanoic acid) is structurally distinct from its 6-methyl regioisomer, which may translate into different affinity and selectivity profiles [5]. These differences preclude simple substitution without re-validation of biological activity.

Quantitative Differentiation Evidence for 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 385402-31-3) Against Closest Analogs


Molecular Weight Distinction: Target Compound vs. Des-Methyl and Shorter-Linker Analogs

The target compound (MW 278.33) possesses a 4-methyl substituent that increases molecular mass by 14.03 Da relative to the des-methyl analog 4-(benzothiazol-2-ylcarbamoyl)-butyric acid (MW 264.30) [1][2]. The N-(4-methyl-benzothiazol-2-yl)-succinamic acid analog, despite sharing the 4-methyl benzothiazole core and having an identical molecular weight (264.30), differs in having one fewer CH2 group in the linker (succinyl C4 vs. glutaryl C5), reducing its rotatable bond count to 4 versus 5 for the target [3]. These structural variations directly impact physicochemical properties critical for pharmacokinetics and target engagement.

Molecular Weight Physicochemical Property Medicinal Chemistry

Lipophilicity (XLogP3) Comparison Across Benzothiazole Series

The target compound has a computed XLogP3 of 2.0, which is higher than the des-methyl analog (XLogP3 = 1.7) and the 6-methoxy analog (XLogP3 = 1.6), but equal to the 6-methyl positional isomer (XLogP3 = 2.0) [1][2][3][4]. The 4-methyl group contributes +0.3 logP units compared to the unsubstituted benzothiazole scaffold, indicating greater lipophilicity that may enhance membrane permeability.

Lipophilicity XLogP3 Drug-likeness

Linker Length and Conformational Flexibility: Glutaryl (C5) vs. Succinyl (C4)

The target compound contains a glutaryl linker (5-carbon chain) resulting in 5 rotatable bonds, compared to 4 rotatable bonds in the succinyl analog N-(4-methyl-benzothiazol-2-yl)-succinamic acid [1][2]. This additional methylene unit extends the carboxylic acid group by approximately 1.26 Å (assuming all-trans conformation) and increases conformational entropy, which may alter the pharmacophore's reach into enzyme active sites such as aldose reductase's specificity pocket [3].

Rotatable Bonds Conformational Flexibility Pharmacophore Geometry

Positional Isomerism: 4-Methyl vs. 6-Methyl Substitution on the Benzothiazole Ring

The target compound features a methyl group at the 4-position of the benzothiazole ring, whereas its positional isomer (CAS 261505-38-8) bears the methyl group at the 6-position [1][2]. While the two isomers share identical molecular formula (C13H14N2O3S), molecular weight (278.33), and XLogP3 (2.0), the different substitution site alters the electrostatic potential surface and steric environment around the benzothiazole core, potentially leading to differential hydrogen-bonding and pi-stacking interactions with target proteins [3].

Positional Isomer Regioisomer Structure-Activity Relationship

Commercial Purity and Availability Differential

4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid is offered at 97% purity by Leyan (catalog 1431192) and at 95% by AKSci (catalog 6667CD), with multiple global vendors providing stock . In contrast, the 6-methyl positional isomer (CAS 261505-38-8) and the 6-methoxy analog (CAS 436086-78-1) have fewer listed commercial suppliers and are less readily available in standard screening libraries . The 97% purity specification for the target compound exceeds the typical 95% threshold for high-throughput screening (HTS), reducing the need for re-purification prior to assay.

Purity Supplier Diversity Procurement

Structural Uniqueness in Commercial Screening Libraries

A substructure search across major publicly accessible screening collections reveals that the 4-methyl-benzothiazol-2-yl moiety with a glutaryl carboxamide linker is a relatively low-occurrence scaffold [1]. This contrasts with more common benzothiazole-2-carboxamide derivatives that often lack the specific 4-methyl group or employ different linker lengths [2]. The low redundancy score indicates that the target compound occupies a distinct region of chemical space, making it a valuable fragment or lead-like molecule for diversity-oriented synthesis or fragment-based screening campaigns.

Screening Library Chemical Diversity Fragment-Based Drug Discovery

Optimal Application Scenarios for 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid (CAS 385402-31-3) Based on Verified Evidence


Medicinal Chemistry Building Block for Aldose Reductase Inhibitor Development

The glutaryl-linked 4-methylbenzothiazole scaffold provides an ideal starting point for synthesizing novel aldose reductase inhibitors (ARIs). The extended linker and 4-methyl substitution (XLogP3 = 2.0) align with the structural requirements identified in the Rakowitz et al. (2005) benzothiazole ARI series, where linker length and substitution position were critical for inhibitory potency [1]. Procurement of the 97% purity grade ensures immediate use in parallel synthesis without re-purification.

Fragment-Based Screening for Enzyme Targets

With a molecular weight of 278.33 Da and 5 rotatable bonds, the compound sits within the fragment-like space (MW <300) and can serve as a validated fragment hit for targets such as aldose reductase, where benzothiazole fragments have shown confirmed binding [1]. Its low scaffold redundancy enhances the probability of identifying novel binding modes in fragment-based drug discovery campaigns.

Positional Isomer Selectivity Studies

The target compound (4-methyl) and its 6-methyl positional isomer (CAS 261505-38-8) share identical bulk properties but differ in substitution geometry [2]. These two isomers can be procured as a matched pair to systematically investigate the effect of methyl position on enzyme inhibition, cellular permeability, and off-target profile, providing high-value SAR data for lead optimization.

Physicochemical Reference Standard in Permeability Assays

The computed XLogP3 of 2.0 and molecular weight of 278.33 place this compound in the upper fragment-to-lead-like lipophilicity range. It can be used as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 assays to benchmark the permeability of related benzothiazole derivatives, ensuring consistent inter-experimental calibration [3].

Quote Request

Request a Quote for 4-(4-Methyl-benzothiazol-2-ylcarbamoyl)-butyric acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.